molecular formula C20H33NS B14514335 Benzyl dodecylmethanimidothioate CAS No. 63035-77-8

Benzyl dodecylmethanimidothioate

Cat. No.: B14514335
CAS No.: 63035-77-8
M. Wt: 319.5 g/mol
InChI Key: SOPKRUIXVKAKFO-UHFFFAOYSA-N
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Description

Benzyl dodecylmethanimidothioate (hypothetical structure: C₁₂H₂₅N=C(S)-O-Benzyl) is a sulfur-containing surfactant characterized by a dodecyl (C12) alkyl chain, a methanimidothioate functional group (-N=C(S)-O-), and a benzyl aromatic moiety. This article synthesizes data from related compounds to infer comparative characteristics.

Properties

CAS No.

63035-77-8

Molecular Formula

C20H33NS

Molecular Weight

319.5 g/mol

IUPAC Name

benzyl N-dodecylmethanimidothioate

InChI

InChI=1S/C20H33NS/c1-2-3-4-5-6-7-8-9-10-14-17-21-19-22-18-20-15-12-11-13-16-20/h11-13,15-16,19H,2-10,14,17-18H2,1H3

InChI Key

SOPKRUIXVKAKFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN=CSCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl dodecylmethanimidothioate typically involves the reaction of benzyl chloride with dodecylamine in the presence of a base, followed by the addition of carbon disulfide. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Sodium or potassium hydroxide

The reaction proceeds through the formation of an intermediate dodecylbenzylamine, which then reacts with carbon disulfide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl dodecylmethanimidothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioate group to a thiol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols

    Substitution: Halogenated derivatives

Scientific Research Applications

Benzyl dodecylmethanimidothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of Benzyl dodecylmethanimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may disrupt cell membranes or interfere with metabolic pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Quaternary Ammonium Surfactants: Dodecyl Dimethyl Benzyl Ammonium Chloride (DDBAC)

Structural Similarities :

  • Both compounds feature a benzyl group and a dodecyl chain.
  • DDBAC (C₂₁H₃₈ClN) is a cationic surfactant with a quaternary ammonium head, whereas benzyl dodecylmethanimidothioate likely has an anionic or neutral character due to the thioate group.

Functional Differences :

  • Charge and Solubility: DDBAC’s cationic nature enhances its binding to negatively charged particles in water treatment, achieving 96.20% turbidity removal at 0.2 mg/L .
  • Mechanism : DDBAC reduces bubble size (enhancing flotation efficiency) via electrostatic interactions with colloidal particles . A thioate-based compound might rely on hydrophobic interactions or hydrogen bonding, depending on its charge.

Performance Data :

Property DDBAC This compound (Inferred)
Optimal Concentration 0.2 mg/L Likely higher due to reduced polarity
Turbidity Removal 96.20% Moderate (dependent on charge)
Bubble Size Reduction Significant (enhanced) Less pronounced

Benzoate Esters (e.g., Methyl Benzoate, Phenyl Benzoate)

Structural Similarities :

  • Both classes contain a benzyl/benzene ring.
  • Benzoate esters (e.g., methyl benzoate, CAS 93-58-3 ) feature an ester (-CO-O-) linkage, whereas the target compound has a thioate (-C(S)-O-) group.

Functional Differences :

  • Reactivity : Thioates are more hydrolytically stable than esters but less common in industrial applications.
  • Applications : Benzoate esters are widely used as solvents and flavoring agents , while this compound may serve as a surfactant or stabilizer in niche applications.

Toxicity Profile :

  • Benzoate esters are generally low in toxicity but can cause allergic reactions at high doses.

Benzyl Alcohol Derivatives

Structural Similarities :

  • Both contain a benzyl group. Benzyl alcohol (C₆H₅CH₂OH) is a simple aromatic alcohol, while the target compound has a complex sulfur-containing side chain.

Functional Differences :

  • Volatility: Benzyl alcohol is volatile and used in cosmetics . The dodecyl chain in the target compound would reduce volatility, favoring applications in non-evaporative systems.
  • Metabolism: Benzyl alcohol is metabolized to hippuric acid, whereas the thioate group may yield sulfur-containing metabolites with unknown biological effects.

Benzylpenicillin Derivatives (e.g., Benzathine Benzylpenicillin)

Structural Similarities :

  • Both share a benzyl group. Benzathine benzylpenicillin (CAS 1538-09-6) is a penicillin salt used as an antibiotic .

Functional Differences :

  • Bioactivity: Benzylpenicillin derivatives target bacterial cell walls. The target compound’s surfactant properties suggest non-pharmaceutical applications (e.g., industrial emulsifiers).
  • Solubility : Benzathine benzylpenicillin has low water solubility, whereas the target compound’s solubility depends on its ionic character.

Key Research Findings and Contradictions

  • Efficiency vs. Charge : Cationic surfactants like DDBAC outperform neutral/anionic analogs in water treatment due to electrostatic interactions . However, thioate-based compounds may excel in organic solvents or high-pH environments.
  • Toxicity Uncertainties : While benzyl alcohol derivatives exhibit well-documented toxicity , the metabolic fate of thioate groups remains unclear, necessitating further study.

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